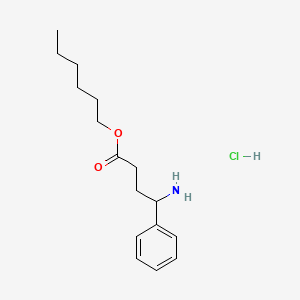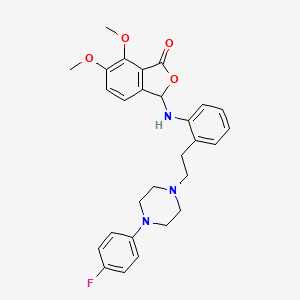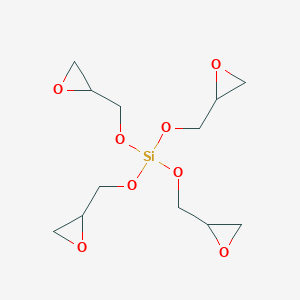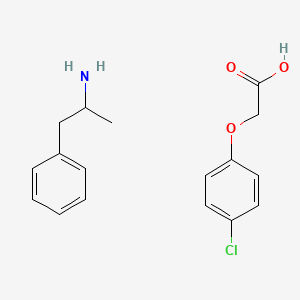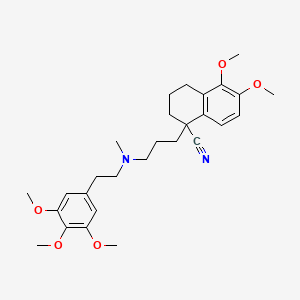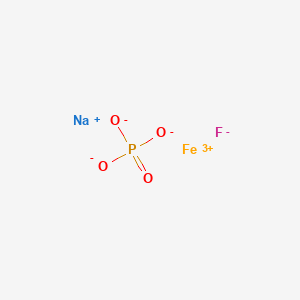
Sodium iron fluoride phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium iron fluoride phosphate is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is composed of sodium (Na), iron (Fe), fluoride (F), and phosphate (PO₄) ions. It is known for its stability and versatility, making it a valuable material in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium iron fluoride phosphate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, the precursor materials such as sodium fluoride, iron oxide, and phosphate salts are mixed and heated at high temperatures to form the desired compound. Hydrothermal synthesis involves reacting the precursors in an aqueous solution under high pressure and temperature, which can result in well-crystallized products.
Industrial Production Methods: Industrial production of this compound often involves large-scale solid-state reactions. The raw materials are carefully measured and mixed in specific ratios, then subjected to controlled heating processes to ensure the formation of the compound. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium iron fluoride phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between species.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Precipitation Reactions: Leading to the formation of insoluble products.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with a strong acid may result in the formation of iron phosphate and sodium fluoride.
Scientific Research Applications
Sodium iron fluoride phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as ceramics and glass, and in the development of energy storage devices like batteries.
Mechanism of Action
The mechanism of action of sodium iron fluoride phosphate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular components, leading to changes in cellular functions. The fluoride ions in the compound can also play a role in inhibiting certain enzymatic activities, contributing to its therapeutic effects.
Comparison with Similar Compounds
Sodium iron fluoride phosphate can be compared with other similar compounds, such as:
Sodium iron phosphate: Lacks the fluoride component, which can affect its chemical reactivity and applications.
Iron fluoride: Does not contain sodium or phosphate, leading to different properties and uses.
Sodium fluoride: Lacks iron and phosphate, making it primarily useful in dental applications.
The uniqueness of this compound lies in its combination of sodium, iron, fluoride, and phosphate ions, which imparts distinct properties and a wide range of applications not seen in the individual components or other similar compounds.
Properties
CAS No. |
64147-48-4 |
|---|---|
Molecular Formula |
FFeNaO4P |
Molecular Weight |
192.80 g/mol |
IUPAC Name |
sodium;iron(3+);fluoride;phosphate |
InChI |
InChI=1S/FH.Fe.Na.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+3;+1;/p-4 |
InChI Key |
CJNIZGANAWKTFB-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[F-].[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


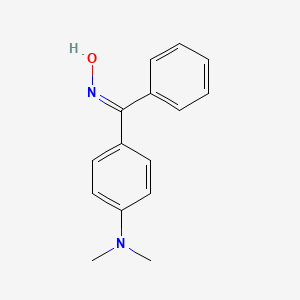




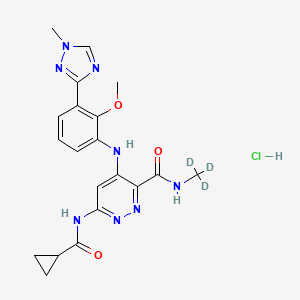
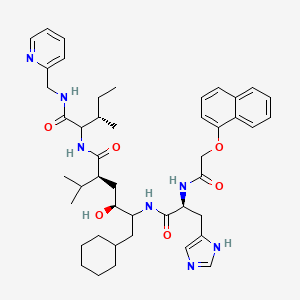
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

